![molecular formula C20H15FN2S B2902818 (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile CAS No. 476669-98-4](/img/structure/B2902818.png)
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is a chemical compound that belongs to the category of acrylonitrile derivatives. It is a synthetic compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is not fully understood. However, it has been reported to inhibit the activity of tubulin, a protein that is involved in cell division. This inhibition leads to the disruption of microtubule formation, which is necessary for cell division. This disruption ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death. It has also been reported to inhibit the migration and invasion of cancer cells. Additionally, it has been reported to exhibit anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
One advantage of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is its potential as a tool for scientific research. Its antitumor, antifungal, and antibacterial activity make it a promising compound for the development of new drugs. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine its safety and efficacy.
Future Directions
There are several future directions for the research of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile. One direction is the development of new drugs based on its antitumor, antifungal, and antibacterial activity. Another direction is the investigation of its mechanism of action to better understand its potential as a tool for scientific research. Additionally, further studies are needed to determine its safety and efficacy for use in humans.
Synthesis Methods
The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 4-ethylbenzaldehyde with thiourea to form 2-phenylthiazolidin-4-one. The resulting compound is then reacted with 4-fluorobenzaldehyde to form this compound.
Scientific Research Applications
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile has potential applications in scientific research. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to exhibit antifungal and antibacterial activity.
properties
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2S/c1-2-14-3-7-16(8-4-14)19-13-24-20(23-19)17(12-22)11-15-5-9-18(21)10-6-15/h3-11,13H,2H2,1H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDJTJDRUMGZOB-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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